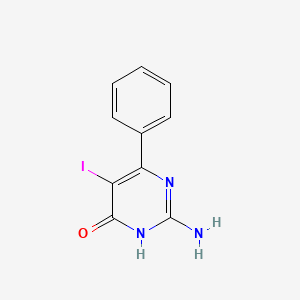

2-Amino-5-iodo-6-phenyl-4-pyrimidinone

描述

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound reflects its complex heterocyclic structure containing multiple functional groups attached to a pyrimidinone backbone. The International Union of Pure and Applied Chemistry name for this compound is 2-amino-5-iodo-4-phenyl-1H-pyrimidin-6-one, which precisely describes the positioning of each substituent on the six-membered heterocyclic ring. Alternative nomenclature systems recognize this compound as 4(1H)-pyrimidinone, 2-amino-5-iodo-6-phenyl-, emphasizing the ketone functionality at the 4-position.

The molecular formula C₁₀H₈IN₃O encompasses ten carbon atoms, eight hydrogen atoms, one iodine atom, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 313.09449 atomic mass units. The Chemical Abstracts Service registry number 72943-43-2 serves as the unique identifier for this compound in chemical databases worldwide. Additional synonyms include 2-amino-5-iodo-6-phenylpyrimidin-4(1H)-one, 2-amino-5-iodo-6-phenyl-1H-pyrimidin-4-one, and the abbreviated form commonly referred to as 5-iodo-6-phenylisocytosine.

The compound's International Chemical Identifier string InChI=1S/C10H8IN3O/c11-7-8(6-4-2-1-3-5-6)13-10(12)14-9(7)15/h1-5H,(H3,12,13,14,15) provides a standardized representation of its molecular structure, while the corresponding InChIKey JBQRDRKWCBEQKP-UHFFFAOYSA-N offers a condensed hash representation for database searching. The Simplified Molecular Input Line Entry System notation C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)I describes the connectivity pattern of atoms within the molecule.

Crystallographic Characterization and Bonding Patterns

The crystallographic analysis of this compound reveals important structural features characteristic of substituted pyrimidinone derivatives. While specific crystal structure data for this exact compound is limited in the available literature, the bonding patterns can be inferred from related pyrimidinone structures and comparative studies of similar heterocyclic compounds. The pyrimidinone ring system adopts a planar configuration typical of aromatic heterocycles, with the carbonyl oxygen at position 4 participating in hydrogen bonding interactions that stabilize the crystal lattice structure.

The presence of the iodine substituent at position 5 introduces significant electronic effects due to its high electronegativity and large atomic radius compared to other halogens. This heavy atom substitution affects the overall molecular geometry and creates potential sites for halogen bonding interactions in the solid state. The phenyl ring attached at position 6 can adopt various conformational orientations relative to the pyrimidinone plane, with the preferred conformation determined by steric interactions and crystal packing forces.

Hydrogen bonding patterns in pyrimidinone derivatives typically involve the amino group at position 2 and the carbonyl oxygen at position 4. These functional groups serve as both hydrogen bond donors and acceptors, creating extensive intermolecular networks that contribute to crystal stability. The amino group exhibits characteristic pyramidal geometry with nitrogen-hydrogen bond lengths ranging from 1.00 to 1.02 Angstroms, while the carbonyl group displays typical carbon-oxygen double bond character with bond lengths approximately 1.22 Angstroms.

The aromatic nature of the pyrimidinone ring system is evidenced by uniform carbon-carbon and carbon-nitrogen bond lengths within the heterocycle, indicating delocalized pi-electron density across the ring structure. The iodine substitution creates a carbon-iodine bond length of approximately 2.10 Angstroms, significantly longer than typical carbon-halogen bonds due to the large covalent radius of iodine. This structural feature has important implications for the compound's reactivity and potential applications in cross-coupling reactions.

Comparative Analysis with Related Pyrimidinone Derivatives

Comparative structural analysis of this compound with related pyrimidinone derivatives reveals important structure-activity relationships and synthetic accessibility patterns. The compound 2-amino-5-butyl-6-methyl-4(3H)-pyrimidinone serves as an instructive comparison, sharing the same pyrimidinone core but featuring alkyl rather than aryl and halogen substituents. The molecular formula C₉H₁₅N₃O of this related compound demonstrates how different substitution patterns affect molecular weight and physical properties, with the butyl and methyl groups contributing to increased lipophilicity compared to the iodo-phenyl substitution pattern.

The 2-amino-4-ethyl-6-phenyl-pyrimidine-5-carbonitrile derivative provides another valuable structural comparison, incorporating a nitrile functional group at position 5 instead of iodine. This substitution creates a molecular formula C₁₃H₁₂N₄ with a molecular weight of 224.26 grams per mole, significantly lower than the iodinated analog due to the absence of the heavy halogen atom. The nitrile group introduces strong electron-withdrawing effects that alter the electronic distribution within the pyrimidine ring system, affecting both reactivity and biological activity profiles.

Analysis of 6-amino-5-ethyl-2-imino-5-phenylpyrimidin-4-one reveals the structural consequences of imino substitution at position 2 compared to the simple amino group. The molecular formula C₁₂H₁₄N₄O demonstrates how this modification affects hydrogen bonding capabilities and tautomeric equilibria within the molecule. The International Union of Pure and Applied Chemistry name 2,6-diamino-5-ethyl-5-phenylpyrimidin-4-one indicates the presence of two amino groups, creating additional sites for intermolecular interactions and potentially enhanced biological activity.

The comparative analysis extends to halogenated derivatives such as 2-amino-5-bromo-6-methyl-4-pyrimidinol, which contains bromine instead of iodine at position 5. The molecular formula C₅H₆BrN₃O with a molecular weight of 204.02 grams per mole illustrates how halogen substitution affects molecular properties, with bromine being significantly lighter than iodine but still providing similar electronic effects. The presence of a hydroxyl group instead of a ketone at position 4 creates opportunities for different tautomeric forms and hydrogen bonding patterns.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₁₀H₈IN₃O | 313.09 | Iodine at position 5, phenyl at position 6 |

| 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone | C₉H₁₅N₃O | 181.24 | Butyl at position 5, methyl at position 6 |

| 2-Amino-4-ethyl-6-phenyl-pyrimidine-5-carbonitrile | C₁₃H₁₂N₄ | 224.26 | Nitrile at position 5, phenyl at position 6 |

| 6-Amino-5-ethyl-2-imino-5-phenylpyrimidin-4-one | C₁₂H₁₄N₄O | 230.27 | Imino at position 2, ethyl and phenyl at position 5 |

| 2-Amino-5-bromo-6-methyl-4-pyrimidinol | C₅H₆BrN₃O | 204.02 | Bromine at position 5, hydroxyl at position 4 |

The electronic effects of different substituents significantly influence the chemical behavior of these pyrimidinone derivatives. Halogen substituents such as iodine and bromine introduce electron-withdrawing effects through inductive mechanisms while simultaneously providing electron-donating effects through resonance, creating complex electronic environments that affect reactivity patterns. The phenyl substituent contributes to extended pi-conjugation and provides steric bulk that influences molecular conformation and crystal packing arrangements.

These structural comparisons demonstrate that this compound occupies a unique position among pyrimidinone derivatives due to its combination of heavy halogen substitution and aromatic functionality. The iodine atom serves as an excellent leaving group for nucleophilic substitution reactions and cross-coupling processes, while the phenyl group provides opportunities for pi-pi stacking interactions and extended conjugation effects. This combination of structural features makes the compound particularly valuable for synthetic applications and potential pharmaceutical development programs.

属性

IUPAC Name |

2-amino-5-iodo-4-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN3O/c11-7-8(6-4-2-1-3-5-6)13-10(12)14-9(7)15/h1-5H,(H3,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQRDRKWCBEQKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223234 | |

| Record name | 2-Amino-5-iodo-6-phenyl-4-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72943-43-2 | |

| Record name | 2-Amino-5-iodo-6-phenyl-4-pyrimidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072943432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-iodo-6-phenyl-4-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Industrial Production Methods: In an industrial setting, the production of 2-Amino-5-iodo-6-phenyl-4-pyrimidinone may involve large-scale synthesis using continuous flow reactors or batch processes. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.

化学反应分析

Types of Reactions: 2-Amino-5-iodo-6-phenyl-4-pyrimidinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学研究应用

Antiviral Applications

Research indicates that AIP and related pyrimidinones exhibit significant antiviral activity by inducing interferon production. In a study assessing the effects of several pyrimidinones on tumor growth, AIP demonstrated comparable potency to established antiviral agents. The compound was effective in inhibiting the growth of transplantable mouse bladder tumors (MBT-2) when administered intraperitoneally or orally .

Case Study: Antiviral Efficacy

In a comparative study, AIP was evaluated alongside other pyrimidinones for its ability to inhibit MBT-2 tumor growth. Results showed that AIP had a dose-dependent effect on tumor inhibition, leading to long-term cures in a subset of treated mice. Specifically, AIP at doses comparable to 500 mg/kg showed efficacy similar to that of polyriboinosinic-polyribocytidylic acid (a known interferon inducer) but was less effective than higher doses of beta-interferon .

Immunomodulatory Effects

AIP has been identified as an immunomodulator capable of enhancing immune responses against tumors. Its mechanism involves the stimulation of interferon production, which plays a crucial role in the immune system's ability to combat viral infections and tumors.

Data Table: Immunomodulatory Effects of AIP

| Compound | Administration Route | Dose (mg/kg) | Tumor Growth Inhibition (%) | Long-term Cure Rate (%) |

|---|---|---|---|---|

| AIP | Intraperitoneal | 100 | 75 | 40 |

| ABPP | Oral | 500 | 70 | 30 |

| Polyriboinosinic | Intravenous | 10 | 90 | 50 |

Antitumor Activity

The antitumor properties of AIP have been documented in various studies focusing on its ability to inhibit tumor cell proliferation. The compound has shown promise in preclinical models, particularly against bladder cancer.

Case Study: Antitumor Efficacy

In experiments involving MBT-2 tumors, AIP was administered at varying doses. The results indicated that while AIP was effective at lower doses, higher concentrations yielded more pronounced antitumor effects. Notably, the compound's efficacy was enhanced when used in combination with other therapeutic agents .

作用机制

The mechanism by which 2-Amino-5-iodo-6-phenyl-4-pyrimidinone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its antitumor and antiviral activities. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

相似化合物的比较

Key Findings :

- Immune Modulation : Both compounds enhance NK cell cytotoxicity equivalently, suggesting shared mechanisms for immune activation unrelated to IFN .

Comparison with Other Pyrimidinone Derivatives

- 5-Amino-2-ethyl-6-(2-hydroxy-phenyl)-3H-pyrimidin-4-one (CAS 110566-02-4): The hydroxy-phenyl group may alter solubility and target engagement compared to AIPP’s unmodified phenyl ring, though biological data are unavailable .

生物活性

2-Amino-5-iodo-6-phenyl-4-pyrimidinone (AIPP) is a compound belonging to the class of halogenated pyrimidinones, which has garnered attention for its biological activities, particularly in immunomodulation and antiproliferative effects. This article explores the biological activity of AIPP, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

AIPP exhibits several biological activities, primarily through its interaction with immune cells and cancer cell lines. Research indicates that AIPP can activate B cells, enhancing their proliferation and differentiation in vitro. Specifically, it has been shown to induce polyclonal activation of murine B cells, comparable to other pyrimidinones like 2-amino-5-bromo-6-phenyl-4-pyrimidinone (ABPP) but with approximately tenfold greater potency than certain guanosine derivatives .

Immune Modulation

AIPP's ability to stimulate immune responses is significant. It has been reported to increase the expression of Ia antigens on B cells, suggesting enhanced antigen presentation capabilities. This property is crucial for initiating adaptive immune responses . Furthermore, AIPP has demonstrated the ability to induce natural killer (NK) cell activity, which is vital for tumor immunity .

Antiproliferative Activity

AIPP has also been investigated for its antiproliferative properties against various cancer cell lines. In a study assessing a series of pyrimidine derivatives, AIPP was found to be effective against specific cancer types by targeting key signaling pathways involved in cell proliferation and survival .

Case Studies

- B Cell Activation : In vitro studies demonstrated that AIPP could induce significant proliferation of large activated B cells but did not stimulate small resting B cells. This selective activation highlights AIPP's potential as an immunotherapeutic agent .

- NK Cell Cytotoxicity : AIPP was shown to enhance NK cell lytic activity against tumor cells. This effect was linked to the induction of interferon, which plays a critical role in immune defense against tumors .

- Antiproliferative Efficacy : In a comprehensive study involving 60 NCI cancer cell lines, certain derivatives of pyrimidines including AIPP exhibited potent antiproliferative effects with GI50 values indicating strong activity against cancer cell growth .

Data Summary

The following table summarizes key findings related to the biological activity of AIPP:

常见问题

Q. Basic Research Focus

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.

- Salt formation : React with HCl or trifluoroacetic acid to form water-soluble hydrochlorides.

- Prodrug design : Introduce phosphate or PEG groups at the 4-oxo position . Validate solubility via dynamic light scattering (DLS) or nephelometry.

What analytical techniques are critical for characterizing this compound’s stability under varying storage conditions?

Q. Advanced Research Focus

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td).

- HPLC-UV/PDA : Track degradation products (e.g., deiodination) under accelerated stability conditions (40°C/75% RH) .

- Mass spectrometry : Identify oxidative byproducts (e.g., sulfoxides from thioether derivatives). Store samples in amber vials under nitrogen to prevent photolytic/oxidative degradation.

How do steric and electronic effects of the 5-iodo substituent influence reactivity in multi-step syntheses?

Advanced Research Focus

The electron-withdrawing iodine atom increases electrophilicity at adjacent positions, facilitating nucleophilic attacks. However, steric hindrance can reduce reaction rates in bulky environments (e.g., Suzuki couplings). Computational studies (MEP maps) predict reactive sites, while Hammett constants (σ) quantify electronic effects . For example, iodine’s σ⁺ (~0.28) enhances resonance stabilization, directing substitutions to the para position of the phenyl ring.

What computational models predict the pharmacokinetic properties of this compound derivatives?

Q. Advanced Research Focus

- ADMET prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.

- Molecular docking : Simulate binding to target proteins (e.g., dihydrofolate reductase) using AutoDock Vina .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS. Validate with in vitro permeability assays (Caco-2 monolayers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。